molecular formula C24H14S4 B12612399 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene CAS No. 648436-52-6

2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene

Cat. No.: B12612399
CAS No.: 648436-52-6
M. Wt: 430.6 g/mol
InChI Key: BBRAPBIWTHDBDB-UHFFFAOYSA-N
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Description

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dithiophene units connected via sulfanediylethyne linkages, making it a subject of interest in materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene typically involves multiple steps, including the formation of the biphenyl core, introduction of sulfanediylethyne linkages, and attachment of dithiophene units. Common synthetic routes may include:

    Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions using biphenyl boronic acid and halogenated precursors.

    Introduction of Sulfanediylethyne Linkages: This step may involve Sonogashira coupling reactions to introduce ethynyl groups, followed by thiolation to form sulfanediylethyne linkages.

    Attachment of Dithiophene Units: The final step involves coupling reactions to attach dithiophene units to the sulfanediylethyne linkages.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfanediylethyne linkages to sulfides.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or dithiophene units.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Functionalized biphenyl or dithiophene derivatives.

Scientific Research Applications

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

    Chemistry: Serves as a building block for synthesizing complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene involves its interaction with molecular targets through its unique structural features. The biphenyl core provides rigidity, while the dithiophene units contribute to electronic properties. The sulfanediylethyne linkages allow for flexibility and conjugation, enabling the compound to participate in various chemical and biological processes. The pathways involved may include electron transfer, molecular recognition, and binding interactions with specific targets.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biphenyldiol: Similar biphenyl core but lacks the sulfanediylethyne and dithiophene units.

    2,2’-Bithiophene: Contains dithiophene units but lacks the biphenyl core and sulfanediylethyne linkages.

    4,4’-Biphenyldithiol: Features biphenyl and thiol groups but lacks the ethynyl and dithiophene components.

Uniqueness

2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is unique due to its combination of biphenyl, sulfanediylethyne, and dithiophene units, which confer distinct electronic, optical, and structural properties. This makes it a versatile compound for various applications in materials science, chemistry, biology, and industry.

Properties

CAS No.

648436-52-6

Molecular Formula

C24H14S4

Molecular Weight

430.6 g/mol

IUPAC Name

2-[2-[2-[2-(2-thiophen-2-ylethynylsulfanyl)phenyl]phenyl]sulfanylethynyl]thiophene

InChI

InChI=1S/C24H14S4/c1-3-11-23(27-17-13-19-7-5-15-25-19)21(9-1)22-10-2-4-12-24(22)28-18-14-20-8-6-16-26-20/h1-12,15-16H

InChI Key

BBRAPBIWTHDBDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2SC#CC3=CC=CS3)SC#CC4=CC=CS4

Origin of Product

United States

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